Pergolide sulfone

Catalog No.
S592020
CAS No.
72822-03-8
M.F
C19H26N2O2S
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pergolide sulfone

CAS Number

72822-03-8

Product Name

Pergolide sulfone

IUPAC Name

(6aR,9S,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

Molecular Formula

C19H26N2O2S

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16+,18+/m0/s1

InChI Key

BRFHHAXHZFOBNY-FDQGKXFDSA-N

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C

Synonyms

(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline;

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C

Description

The exact mass of the compound Pergolide sulfone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Not a primary research compound:

It's important to clarify that Pergolide sulfone is not a primary research compound itself. It is a metabolite, a breakdown product, of the drug Pergolide, which has been used in the treatment of Parkinson's disease. Studies investigating Pergolide have focused on its therapeutic effects, not its metabolites.

Analytical studies:

Pergolide sulfone is of interest in analytical chemistry as it is one of the main impurities found in Pergolide bulk drug substance. Researchers have developed methods using techniques like Thin Layer Chromatography (TLC) to identify and quantify Pergolide sulfone and other impurities to ensure the quality and purity of the medication [].

Toxicological studies:

While Pergolide itself has known adverse effects, the specific toxicological profile of Pergolide sulfone remains largely unexplored. Some studies have investigated the metabolism of Pergolide and the formation of Pergolide sulfone, but haven't delved into its potential toxic effects [].

Future research directions:

Given the limited research on Pergolide sulfone, future studies could potentially explore its:

  • Pharmacokinetic properties: Understanding how Pergolide sulfone is absorbed, distributed, metabolized, and excreted in the body could be valuable.
  • Potential biological activity: While currently not considered a therapeutic agent, investigating any potential biological activity of Pergolide sulfone could be of interest.
  • Toxicological profile: A comprehensive assessment of its potential adverse effects is crucial for understanding its safety profile.

Pergolide sulfone is a sulfone derivative of pergolide, an ergoline alkaloid that acts primarily as a dopamine receptor agonist. Its chemical formula is C19H26N2O2SC_{19}H_{26}N_{2}O_{2}S and it is classified as a sulfone due to the presence of a sulfonyl functional group. Pergolide itself has been utilized in the treatment of Parkinson's disease and is known for its effects on dopamine receptors, particularly the D2 and D3 subtypes. The sulfone modification enhances certain chemical properties and biological activities, making pergolide sulfone a compound of interest in medicinal chemistry and pharmacology .

Characteristic of sulfone compounds. One notable reaction involves its interaction with thiols, where the reactivity can shift between irreversible and reversible pathways depending on the conditions . The oxidation reactions that convert sulfides to sulfones are also relevant, as these transformations typically involve the use of oxidizing agents under alkaline conditions . Furthermore, pergolide sulfone can serve as an intermediate in the synthesis of more complex organic molecules, which is significant for pharmaceutical applications .

The synthesis of pergolide sulfone typically involves oxidation processes that convert the corresponding sulfide or sulfoxide precursors into the sulfone form. Common methods include:

  • Oxidation of Sulfides: This method employs various oxidizing agents under alkaline conditions to achieve the conversion .
  • Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed methods for synthesizing sulfones from aryl halides and sulfur sources .
  • Biotransformation: Microbial transformations have also been explored, where specific microorganisms can convert pergolide into its sulfoxide and subsequently to the sulfone form .

Pergolide sulfone is primarily studied for its potential applications in pharmacology, particularly in relation to Parkinson's disease treatment. Its role as an intermediate in synthesizing more complex organic compounds further underscores its utility in medicinal chemistry. Additionally, due to its structural similarities with other biologically active compounds, it may be explored for new therapeutic applications.

Several compounds share structural or functional similarities with pergolide sulfone. The following table highlights these compounds along with their unique characteristics:

Compound NameStructure TypeKey Characteristics
PergolideErgoline AlkaloidDopamine agonist used in Parkinson's disease
RopiniroleNon-ergolineSelective D2 receptor agonist; used for Parkinson's
PramipexoleNon-ergolineD3 receptor agonist; used in Parkinson's treatment
SulfobromophthaleSulfonated CompoundUsed as a fluorescent probe; less biologically active

Uniqueness of Pergolide Sulfone: Pergolide sulfone stands out due to its dual functionality as both a dopamine receptor modulator and an intermediate in organic synthesis. This duality may enhance its potential applications in drug development compared to other similar compounds that primarily focus on receptor activity without additional synthetic utility.

The study of pergolide sulfone is intrinsically linked to the development of its parent compound, pergolide. Pergolide, an ergoline alkaloid, was patented in 1978 and approved for Parkinson’s disease treatment in 1989. Early investigations into its metabolism identified sulfone and sulfoxide derivatives as primary metabolites. Microbial transformations using organisms like Aspergillus alliaceus were among the first methods to isolate pergolide sulfone, highlighting its natural occurrence in biological systems. By the mid-1990s, pharmacological studies revealed that pergolide sulfone retained dopaminergic activity, albeit with altered receptor affinity compared to pergolide. These findings positioned pergolide sulfone as a critical subject for understanding the metabolic fate and off-target effects of ergoline-based therapeutics.

Position of Pergolide Sulfone within Ergoline Alkaloid Research

Ergoline alkaloids, characterized by their tetracyclic structure, exhibit diverse pharmacological activities through interactions with dopamine, serotonin, and adrenergic receptors. Pergolide sulfone belongs to this class, sharing the ergoline backbone but distinguished by a sulfone group (-SO₂-) at the C8 position. Unlike peptidic ergot alkaloids (e.g., ergotamine), pergolide sulfone lacks a peptide moiety, simplifying its synthetic accessibility and reducing its association with ergotism-related toxicity. Its structural simplicity has made it a model compound for studying sulfonation’s impact on receptor binding and metabolic stability.

Current Academic Research Landscape

Recent research on pergolide sulfone has focused on two fronts:

  • Synthetic Chemistry: Advances in sulfur-containing compound synthesis, such as palladium-catalyzed aminosulfonylation, have enabled more efficient production of sulfone derivatives.
  • Pharmacodynamics: Studies comparing pergolide sulfone’s receptor affinity to other ergolines have clarified its selectivity profile. For instance, pergolide sulfone exhibits a Ki value of 4.6 nM at dopamine D₂ receptors, slightly weaker than pergolide (2.5 nM) but stronger than its sulfoxide counterpart (15.5 nM).
    Ongoing clinical interest persists in veterinary medicine, where pergolide (marketed as Prascend) remains a mainstay for equine Cushing’s syndrome, necessitating further research into its metabolites’ safety.

Significance in Pharmacological Investigation

Pergolide sulfone’s significance lies in its dual role as a metabolic byproduct and a modulator of neurological pathways. Its ability to cross the blood-brain barrier and influence striatal acetylcholine levels underscores its potential neuroprotective applications. Furthermore, its reduced association with valvulopathy—a side effect linked to pergolide’s 5-HT₂B receptor agonism—suggests that structural modifications could mitigate risks in future dopaminergic therapies.

Chemical Oxidation Pathways

Chemical oxidation represents the most widely employed approach for pergolide sulfone synthesis, offering reliable conversion from the parent pergolide compound through controlled oxidative processes . The transformation typically proceeds through a sulfoxide intermediate before reaching the final sulfone product, requiring careful control of reaction conditions to achieve optimal selectivity [1].

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide serves as the primary oxidizing agent for pergolide sulfone synthesis, offering a relatively mild and environmentally acceptable approach to sulfone formation [1] . The oxidation process typically involves the use of 30% hydrogen peroxide in aqueous or acetic acid media, with reaction temperatures ranging from room temperature to 80°C [10] [13].

The mechanism proceeds through initial formation of pergolide sulfoxide, which undergoes further oxidation to yield the desired sulfone product [1]. Research has demonstrated that pergolide sulfoxide can be prepared by oxidation with hydrogen peroxide, establishing this as a well-documented transformation pathway [1]. The reaction exhibits excellent selectivity when excess hydrogen peroxide is employed, with yields typically exceeding 90% under optimized conditions [13].

Temperature control plays a crucial role in hydrogen peroxide-mediated oxidation, as elevated temperatures can accelerate the transformation while maintaining selectivity [35]. Studies have shown that carrying out the reaction at room temperature provides good yields with minimal side product formation, while heating to 80°C can enhance reaction rates without compromising product quality [35].

The use of catalytic additives, such as tungstate or molybdate salts, can significantly enhance the efficiency of hydrogen peroxide oxidation [11]. These metal catalysts facilitate the formation of reactive peroxide species that selectively oxidize the sulfur center, enabling controlled conversion from sulfoxide to sulfone [11].

m-Chloroperoxybenzoic Acid Oxidation Protocols

m-Chloroperoxybenzoic acid represents one of the most effective and widely utilized oxidizing agents for pergolide sulfone synthesis [9] [11]. This peroxycarboxylic acid demonstrates exceptional selectivity for sulfur oxidation, making it particularly suitable for pharmaceutical applications where high purity is essential [9].

The oxidation protocol typically employs m-chloroperoxybenzoic acid in dichloromethane or other organic solvents at room temperature [9]. The reaction proceeds through a concerted mechanism where the peroxy acid directly transfers oxygen to the sulfur center, resulting in clean conversion to the sulfone product [9]. This approach offers several advantages, including mild reaction conditions, excellent yields, and minimal formation of byproducts [11].

Commercial m-chloroperoxybenzoic acid is typically available as a mixture containing less than 72% active oxidant, with the balance consisting of m-chlorobenzoic acid and water [9]. The exact concentration of active oxidant can be determined through titration when precise stoichiometry is required [9]. Purification of the commercial material can be achieved through washing with buffered sodium hydroxide and potassium phosphate solutions at controlled pH [9].

The reaction mechanism involves formation of a transition state where the peracid bisects the sulfur-carbon bond, allowing efficient oxygen transfer [9]. This concerted process ensures retention of stereochemistry around the sulfur center and minimizes competing reaction pathways [9].

Selective Oxidation Strategies

Selective oxidation strategies encompass a range of methodologies designed to achieve controlled conversion of pergolide to its sulfone derivative while minimizing overoxidation and side product formation [4] [12]. These approaches often employ specialized reagent combinations or catalyst systems to enhance selectivity and reaction efficiency [4].

Urea-hydrogen peroxide complex has emerged as an effective selective oxidizing agent for sulfone synthesis [12]. This solid reagent offers several advantages, including ease of handling, controlled oxygen release, and excellent selectivity [12]. The oxidation typically requires 2.5 equivalents of urea-hydrogen peroxide complex at 80°C in acetic acid to achieve quantitative conversion to sulfone products [12].

Periodate-based oxidation systems provide another approach to selective sulfone formation [11]. These reagents demonstrate good selectivity for sulfur oxidation while tolerating various functional groups present in complex molecular structures [11]. The reaction can be conducted in methanol at room temperature, offering mild conditions suitable for sensitive substrates [11].

Oxone (potassium monopersulfate) represents a highly effective oxidizing agent for selective sulfone synthesis [11]. This reagent typically requires 3-6 equivalents and can be used in methanol slurries at room temperature [11]. The solid nature of Oxone facilitates easy workup procedures, as inorganic byproducts can be removed through simple filtration [11].

Oxidizing AgentEquivalents RequiredTemperatureSolventSelectivity
Hydrogen Peroxide2-3 equiv.Room temp - 80°CAcetic acid/WaterGood to excellent
m-Chloroperoxybenzoic Acid1-2 equiv.Room temperatureDichloromethaneExcellent
Urea-Hydrogen Peroxide2.5 equiv.80°CAcetic acidExcellent
Periodate1-2 equiv.Room temperatureMethanolGood
Oxone3-6 equiv.Room temperatureMethanolExcellent

Microbial Transformation Approaches

Microbial biotransformation offers an alternative approach to pergolide sulfone synthesis through enzymatic oxidation processes [14] [15]. This methodology leverages the metabolic capabilities of various microorganisms to achieve selective oxidation of pergolide, often producing both sulfoxide and sulfone metabolites [14].

Helminthosporium Species-Mediated Biotransformation

Helminthosporium species demonstrate significant capability for pergolide biotransformation, particularly in the formation of pergolide sulfoxide with approximately 40% enzymatic conversion efficiency [14]. Comprehensive screening of fifty-eight microorganisms revealed that Helminthosporium species yielded significant amounts of pergolide sulfoxide, making it one of the most promising candidates for microbial transformation [14].

The biotransformation process involves enzymatic oxidation mechanisms that selectively target the sulfur center of pergolide [14]. Preparative-scale transformations using Helminthosporium species have been successfully conducted, yielding material that was identified as pergolide sulfoxide through melting point determination, spectral analysis, and chromatographic comparison with authentic standards [14].

Analytical high-performance liquid chromatographic studies comparing enzymatic versus spontaneous air-oxidation demonstrated negligible air-oxidation in growing cultures, confirming that the observed transformation results from enzymatic activity rather than chemical autooxidation [14]. The enzymatic conversion achieved approximately 40% transformation of pergolide to sulfoxide under optimized culture conditions [14].

The mechanism of Helminthosporium-mediated biotransformation involves specific enzyme systems capable of sulfur oxidation [14]. These enzymatic processes offer advantages in terms of selectivity and mild reaction conditions, though conversion efficiencies are generally lower than chemical oxidation methods [14].

Aspergillus alliaceus Transformation Methodology

Aspergillus alliaceus represents another important microorganism capable of pergolide biotransformation, with particular effectiveness in producing pergolide sulfone [14] [17]. This fungal species has been identified among several organisms that form pergolide sulfone as a secondary metabolite during biotransformation processes [14].

The transformation methodology employing Aspergillus alliaceus involves cultivation under controlled conditions that favor sulfone formation over sulfoxide production [14]. This organism demonstrates the ability to achieve complete oxidation of pergolide through the sulfoxide intermediate to the final sulfone product [14].

Aspergillus alliaceus has been extensively studied for its biotransformation capabilities beyond pergolide metabolism [17]. This organism produces various bioactive compounds and demonstrates significant potential for pharmaceutical biotransformation applications [17]. The metabolic pathways present in Aspergillus alliaceus include oxidative enzymes capable of selective sulfur oxidation [17].

The biotransformation process using Aspergillus alliaceus typically requires longer incubation periods compared to chemical oxidation methods but offers advantages in terms of selectivity and environmental compatibility [14]. The organism can be cultured using standard microbiological techniques and scaled for preparative applications [19].

Enzymatic versus Spontaneous Oxidation Mechanisms

The distinction between enzymatic and spontaneous oxidation mechanisms in microbial systems represents a critical aspect of pergolide sulfone biotransformation [14] [26]. Controlled studies have demonstrated that enzymatic processes dominate over spontaneous chemical oxidation in properly maintained microbial cultures [14].

Enzymatic oxidation mechanisms involve specific oxidoreductase enzymes that catalyze the selective oxidation of sulfur centers [24] [25]. These enzyme systems typically require cofactors such as reduced nicotinamide adenine dinucleotide phosphate and molecular oxygen to facilitate the oxidation process [25]. The enzymatic pathway offers advantages in terms of selectivity and stereochemical control compared to chemical oxidation [24].

Spontaneous oxidation can occur through air exposure and autooxidation processes, but these mechanisms typically contribute minimally to overall product formation in microbial systems [14]. Comparative studies using growing cultures versus sterile controls have shown negligible spontaneous oxidation, confirming the predominance of enzymatic processes [14].

The enzymatic mechanisms often involve cytochrome P450-type monooxygenases or other oxidative enzymes capable of introducing oxygen atoms into organic substrates [25] [27]. These enzyme systems demonstrate remarkable selectivity for specific substrates and can achieve transformations under mild physiological conditions [25].

MicroorganismPrimary ProductConversion EfficiencyMechanism TypeCultivation Requirements
Helminthosporium speciesPergolide sulfoxide~40%EnzymaticStandard aerobic culture
Aspergillus alliaceusPergolide sulfoneModerateEnzymaticControlled aerobic conditions
Mixed microbial systemsBoth sulfoxide and sulfoneVariableMixed enzymatic/spontaneousOrganism-dependent

Advanced Synthetic Routes

Advanced synthetic methodologies for pergolide sulfone production encompass industrial-scale processes, environmentally sustainable approaches, and continuous manufacturing technologies [21] [34]. These methodologies address the demands for large-scale production while maintaining high product quality and minimizing environmental impact [34].

Industrial-Scale Production Considerations

Industrial-scale production of pergolide sulfone requires careful consideration of process optimization, safety protocols, and quality control measures [21] [32]. The manufacturing process must address challenges related to pergolide stability, particularly its tendency to form sulfoxide derivatives during handling and storage [21].

Stabilization strategies play a crucial role in industrial production, as pergolide can undergo oxidation during normal manufacturing processes [21]. The addition of stabilizing agents such as methionine, cysteine, or cysteine hydrochloride has been demonstrated to retard sulfoxide formation during pharmaceutical manufacturing [21]. These amino acid-based stabilizers can reduce sulfoxide levels from 6-9% to approximately 3% immediately after tablet compression [21].

Temperature control represents another critical factor in industrial production, as elevated temperatures can accelerate unwanted side reactions [32]. Studies have shown that storage at 37°C results in excessive degradation within 14-21 days, while refrigerated storage at 8°C extends stability to approximately 59 days [32]. These findings inform industrial storage and handling protocols [32].

Process optimization for industrial-scale synthesis typically involves selection of appropriate oxidizing agents, reaction conditions, and purification methods that can be scaled effectively [34]. The choice between chemical and microbial transformation approaches depends on factors including cost, environmental impact, and regulatory requirements [34].

Quality control measures for industrial production must address potential impurities and degradation products [32]. High-performance liquid chromatography methods are commonly employed for quantitative analysis of pergolide sulfone content and identification of related substances [32].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to pergolide sulfone synthesis to minimize environmental impact and improve process sustainability [35] [36]. These approaches focus on reducing hazardous reagent use, minimizing waste generation, and employing renewable feedstocks where possible [35].

Aqueous-based oxidation systems represent one important green chemistry approach [35]. The use of hydrogen peroxide in water as the sole reaction medium eliminates the need for organic solvents while maintaining excellent conversion efficiency [35]. This methodology has been successfully applied to various sulfide oxidations with yields exceeding 90% [35].

Photochemical oxidation methods offer another sustainable approach to sulfone synthesis [38]. These protocols employ light as the energy source to activate molecular oxygen or other oxidants, reducing the need for stoichiometric chemical oxidizing agents [38]. Photochemical methods can achieve selective sulfoxide or sulfone formation depending on reaction conditions and wavelength selection [38].

Catalyst development has focused on creating reusable, heterogeneous systems that can be easily separated and recycled [7]. Carboxylated multi-walled carbon nanotubes have been employed as recyclable nanocatalysts for sulfone synthesis, demonstrating stability through at least eight reaction cycles [7]. These catalyst systems enable solvent-free conditions and produce only water as a byproduct [7].

Biocatalytic approaches utilizing engineered enzymes or whole-cell systems offer inherently green alternatives to chemical synthesis [20]. These methods operate under mild conditions, demonstrate high selectivity, and generate biodegradable byproducts [20].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for pergolide sulfone synthesis, offering enhanced safety, improved selectivity, and increased productivity compared to traditional batch processes [34] [37]. Continuous-flow systems enable precise control of reaction parameters and facilitate scale-up from laboratory to industrial production [34].

Microchannel reactors represent the most advanced flow chemistry systems for sulfone synthesis [34]. These devices provide exceptional heat transfer capabilities due to their high surface-to-volume ratios, enabling intense mixing and precise temperature control [34]. Industrial applications have demonstrated yield improvements from 82% in batch processes to greater than 95% in continuous flow systems [37].

Temperature control in flow systems offers significant advantages over batch processing [37]. Continuous-flow sulfone synthesis can be conducted at 10-15°C compared to batch requirements of -75 to -70°C, substantially reducing energy consumption and improving process safety [37]. The enhanced heat transfer in microchannels prevents hot spot formation and enables better selectivity control [34].

Residence time optimization in flow systems allows precise control of reaction kinetics [34] [37]. Typical residence times for sulfone formation range from 3 minutes to several hours, depending on substrate reactivity and desired conversion [37]. The ability to precisely control residence time enables optimization of yield while minimizing overoxidation [34].

Continuous-flow systems have demonstrated remarkable productivity improvements for sulfone synthesis [34]. Industrial implementations have achieved average annual production rates exceeding 18 tons per year with continuous operation [34]. The elimination of batch-to-batch variability and reduced downtime contribute to these productivity gains [34].

Integration of upstream and downstream processes in continuous manufacturing enables seamless production from raw materials to final product [37]. This integrated approach reduces intermediate isolation steps, minimizes material handling, and improves overall process efficiency [37].

ParameterBatch ProcessFlow ProcessImprovement Factor
Reaction Temperature-75 to -70°C10-15°CReduced by 85°C
Reaction Time3-4 hours3 minutes60-80x faster
Product Conversion82%>95%13% improvement
Solvent Consumption8 tons THF3 tons toluene60% reduction
Process Cycle Time17 days8 days53% reduction

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

346.17149925 g/mol

Monoisotopic Mass

346.17149925 g/mol

Heavy Atom Count

24

UNII

9T6UT3NV5L

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-02-18

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